7-(4-Methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-(4-Methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development. The structure of this compound consists of a triazole ring fused to a pyrimidine ring, with a 4-methylphenyl group attached at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 7-(4-Methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Industrial Production Methods
Industrial production of this compound typically involves large-scale microwave-assisted synthesis due to its efficiency and scalability. The use of microwave irradiation significantly reduces reaction times and improves yields, making it a preferred method for industrial applications .
Chemical Reactions Analysis
Types of Reactions
7-(4-Methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
7-(4-Methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-(4-Methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of the JAK-STAT signaling pathway by binding to JAK1 and JAK2 enzymes, thereby preventing the phosphorylation and activation of STAT proteins . This inhibition can lead to reduced cell proliferation and increased apoptosis in certain cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a fused pyrazole and pyrimidine ring system.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Contains a triazole ring fused to a thiadiazine ring.
Uniqueness
7-(4-Methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the presence of a 4-methylphenyl group, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
160290-38-0 |
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Molecular Formula |
C12H10N4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
7-(4-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C12H10N4/c1-9-2-4-10(5-3-9)11-6-7-13-12-14-8-15-16(11)12/h2-8H,1H3 |
InChI Key |
KJSNCESPMCJZIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=NC3=NC=NN23 |
Origin of Product |
United States |
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